Methyl 4-nitrooxanthrene-2-carboxylate

Description

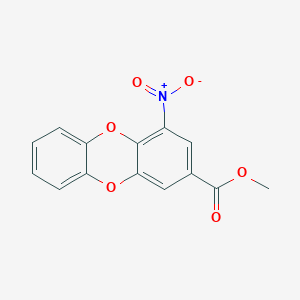

Methyl 4-nitrooxanthrene-2-carboxylate is a heterocyclic organic compound featuring a six-membered oxanthrene ring system substituted with a nitro group at the 4-position and a methyl ester at the 2-position. The oxanthrene core, a fused oxygen-containing heterocycle, imparts unique electronic and steric properties to the molecule. While direct research on its applications or properties is sparse, its structural features allow comparisons with analogous esters and nitro-substituted heterocycles.

Properties

IUPAC Name |

methyl 4-nitrodibenzo-p-dioxin-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c1-19-14(16)8-6-9(15(17)18)13-12(7-8)20-10-4-2-3-5-11(10)21-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLAMTJIBGZHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)OC3=CC=CC=C3O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitrooxanthrene-2-carboxylate typically involves the nitration of oxanthrene derivatives followed by esterification. One common method involves the reaction of oxanthrene-2-carboxylic acid with nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitrooxanthrene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitrooxanthrene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Conversion to 4-aminooxanthrene-2-carboxylate.

Reduction: Formation of oxanthrene-2-carboxylic acid.

Substitution: Various substituted oxanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-nitrooxanthrene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-nitrooxanthrene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences and Implications

Heterocyclic vs. Aliphatic Esters: this compound’s oxanthrene ring introduces aromaticity and rigidity, contrasting with aliphatic esters like methyl palmitate. This rigidity may enhance thermal stability but reduce solubility in nonpolar solvents compared to linear esters . Ethyl 2-methyl-4-oxooxane-2-carboxylate, while also a six-membered heterocycle, lacks nitro substitution and includes a ketone group, making it more reactive toward nucleophilic additions .

Natural vs. Synthetic Derivatives :

Spectroscopic and Analytical Comparisons

- NMR and FTIR : Methyl shikimate’s ¹H/¹³C NMR and FTIR data highlight characteristic peaks for ester carbonyls (~170 ppm in ¹³C NMR) and hydroxyl groups, which would differ in this compound due to nitro group absorption (~1500 cm⁻¹ in FTIR) .

- HPLC : Complex heterocycles like oxanthrene may exhibit longer retention times compared to simpler esters (e.g., methyl palmitate) due to increased molecular weight and polarity .

Biological Activity

Methyl 4-nitrooxanthrene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by its nitro and carboxylate functional groups. The structural formula can be represented as follows:

This compound is derived from xanthene, which forms the backbone of many biologically active molecules.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, compounds with similar structures have been shown to inhibit the replication of viruses such as Hepatitis B Virus (HBV). In vitro studies demonstrated that certain derivatives could significantly reduce HBV replication at concentrations as low as 10 µM .

Anticancer Properties

This compound and its derivatives have also been investigated for their anticancer activities. Research has suggested that these compounds may inhibit the formation of the c-Myc/Max/DNA complex, a crucial factor in cancer cell proliferation. This inhibition could potentially lead to reduced tumor growth and enhanced apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Viral Replication : The compound likely interferes with viral entry or replication mechanisms within host cells.

- Apoptosis Induction : By disrupting key protein-DNA interactions, it may promote programmed cell death in malignant cells.

Data Table: Biological Activity Summary

| Activity Type | Concentration (µM) | Effectiveness | Reference |

|---|---|---|---|

| Antiviral (HBV) | 10 | High inhibition | |

| Anticancer | Varies | Significant effect |

Case Study 1: Antiviral Efficacy

A study was conducted to evaluate the antiviral efficacy of this compound against HBV. The results indicated a substantial reduction in viral load in treated cell cultures compared to controls. The study utilized various concentrations and confirmed the compound's potential as a therapeutic agent against HBV .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines. Mechanistic studies revealed that apoptosis was induced through the activation of caspases and the downregulation of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.